Gabapentin Enacarbil Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gabapentin Enacarbil Sodium Salt is a prodrug of gabapentin, designed to improve the bioavailability of gabapentin. It is actively transported across the intestinal barrier, providing sustained, dose-proportional exposure to gabapentin. This prodrug is absorbed throughout the intestinal tract via high-capacity nutrient transporters, including the monocarboxylate transporter-1 (MCT-1), and is rapidly hydrolyzed to gabapentin upon absorption. The development of Gabapentin Enacarbil reflects efforts to overcome the limitations of gabapentin's pharmacokinetic profile, such as low and variable oral absorption at therapeutic doses (Rais, Fletcher, & Polli, 2011).

Synthesis Analysis

The synthesis of Gabapentin Enacarbil involves the conjugation of gabapentin with bile acid analogues to target the human apical sodium-dependent bile acid transporter (hASBT) for enhanced oral absorption. This approach leverages the transporter's high capacity for nutrient uptake, aiming to improve the bioavailability of gabapentin. The prodrug strategy reflects an innovative approach to drug design, emphasizing targeted delivery and efficient conversion to the active drug (Rais, Fletcher, & Polli, 2011).

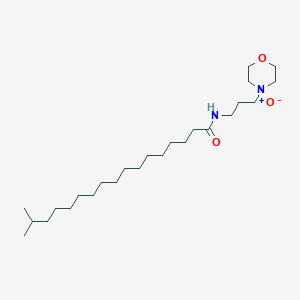

Molecular Structure Analysis

The molecular structure of Gabapentin Enacarbil is characterized by its prodrug design, where gabapentin is linked to a transporter-targeting moiety. This structure facilitates its active transport across the intestinal barrier and its rapid conversion to gabapentin in the body. The design is centered on optimizing the drug's oral bioavailability and ensuring sustained release of gabapentin.

Chemical Reactions and Properties

Upon oral administration, Gabapentin Enacarbil is rapidly absorbed and converted to gabapentin, the active form, primarily through enzymatic hydrolysis. This conversion is efficient and ensures that gabapentin is released in a controlled manner, maintaining therapeutic levels over an extended period. The prodrug's chemical properties are tailored to exploit the body's nutrient transport mechanisms, enhancing gabapentin's pharmacokinetic profile.

Physical Properties Analysis

Gabapentin Enacarbil exhibits physical properties that facilitate its oral administration and absorption. It is designed to have optimal solubility and stability, characteristics essential for ensuring that the prodrug is effectively transported across the intestinal membrane and converted to gabapentin upon absorption.

Chemical Properties Analysis

The chemical properties of Gabapentin Enacarbil, including its stability, solubility, and reactivity, are engineered to maximize its efficacy as a prodrug. These properties are crucial for its function as a transporter-targeted delivery system for gabapentin, ensuring that the drug is released in a manner that optimizes its therapeutic effects.

For more in-depth information on the synthesis, molecular structure, and properties of Gabapentin Enacarbil, the following references provide detailed scientific research findings:

- Rais, R., Fletcher, S., & Polli, J. (2011). Synthesis and in vitro evaluation of gabapentin prodrugs that target the human apical sodium-dependent bile acid transporter (hASBT). Journal of Pharmaceutical Sciences, 100(3), 1184-1195. Link to the paper.

Aplicaciones Científicas De Investigación

Restless Legs Syndrome (RLS) Treatment

Gabapentin Enacarbil has been extensively researched for its effectiveness in treating RLS. As a non-dopaminergic agent, it offers an alternative to traditional dopaminergic treatments with potentially better tolerability and fewer side effects. Studies have shown that Gabapentin Enacarbil is effective in improving RLS symptoms, with a predictable absorption rate and lower inter-patient variability in bioavailability compared to gabapentin. It has been found to provide comparable improvement in RLS symptoms to dopamine agonists like ropinirole and pramipexole, which are usually considered first-line therapy for RLS (R. A. Burke & M. Faulkner, 2011; S. Imamura & C. Kushida, 2010).

Neuropathic Pain Management

Gabapentin Enacarbil's role extends beyond RLS into the management of neuropathic pain. Its mechanism involves binding to the α2δ subunit of voltage-dependent calcium channels, impacting neurotransmitter release and modulating pain. The drug's pharmacokinetic profile facilitates its use in various neuropathic pain conditions, offering an alternative to traditional pain management strategies. Research indicates its efficacy and tolerability in treating neuropathic pain, with a side-effect profile similar to gabapentin (Y. Maneuf, M. I. Gonzalez, et al., 2003; I. Gilron, 2007).

Beyond Epilepsy and Pain: Broad Therapeutic Potential

Gabapentin Enacarbil exhibits a broad range of potential therapeutic applications beyond its primary use in RLS and neuropathic pain. Studies suggest its effectiveness in various other medical conditions, including alcohol withdrawal symptoms, pruritus, hot flashes during menopause, and anxiety disorder. This highlights gabapentin's versatile nature and opens up avenues for its application in multiple areas of medical research (Aleksandra Paulina Banasiak et al., 2022).

Safety And Hazards

Gabapentin Enacarbil is associated with a low rate of transient serum enzyme elevations during treatment and with rare instances of clinically apparent liver injury8. It should be taken only as directed by a doctor9. Avoid driving and doing other tasks or actions that call for alertness until you see how Gabapentin Enacarbil affects you10.

Direcciones Futuras

Gabapentin Enacarbil is an important agent for the treatment of adults with moderate to severe primary RLS11. It has been approved in the USA and Japan for the treatment of moderate to severe primary restless legs syndrome (RLS) in adults11. However, more research is needed to fully understand its mechanism of action and potential applications11.

Propiedades

Número CAS |

912486-72-7 |

|---|---|

Nombre del producto |

Gabapentin Enacarbil Sodium Salt |

Fórmula molecular |

C₁₆H₂₇NO₆ |

Peso molecular |

329.39 |

Sinónimos |

1-[[(1-(Isobutanoyloxy)ethoxy)carbonyl]aminomethyl]cyclohex-1-ylacetic Acid Sodium Salt; Horizant Sodium Salt; Regnite Sodium Salt; XP 13512 Sodium Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)